molecular formula C20H11Cl2N3O5 B2836310 (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 455325-90-3

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2836310
CAS RN: 455325-90-3
M. Wt: 444.22
InChI Key: GWCGKAUALPNCGQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a 3,4-dichlorophenyl group and a cyano group. The molecule also contains a prop-2-enamide group with a 2-hydroxy-4-nitrophenyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring, the dichlorophenyl group, and the nitrophenyl group would all contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, furan compounds are known to undergo a variety of reactions. For example, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyano group, the dichlorophenyl group, and the nitrophenyl group would all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Future Directions

The study of furan derivatives is an active area of research, with potential applications in pharmaceuticals and materials science . This specific compound, with its combination of functional groups, could be of interest for future studies.

properties

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O5/c21-15-4-1-11(8-16(15)22)19-6-3-14(30-19)7-12(10-23)20(27)24-17-5-2-13(25(28)29)9-18(17)26/h1-9,26H,(H,24,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGKAUALPNCGQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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